![molecular formula C21H19F2N3O4S B2952773 N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 1005308-39-3](/img/structure/B2952773.png)
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a difluorobenzyl group (a benzene ring with two fluorine atoms attached). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiazole and benzyl rings suggests that the compound could have a planar structure. The electron-withdrawing fluorine atoms on the benzyl ring could influence the electronic distribution and reactivity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions to form a carboxylic acid and an amine. The aromatic rings might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups. The presence of the aromatic rings might make it relatively non-polar and therefore more soluble in organic solvents than in water .Scientific Research Applications
Heteroarylation in Medicinal Chemistry
An efficient strategy for aryl-heteroaryl formation involves RhIII-catalyzed ortho-C(sp²)–H heteroarylation of (hetero)arenes with heterocyclic boronates using a readily removable N-2,6-difluorophenyl arylamide directing group . This method can potentially offer a route to synthesize heterocyclic drug molecules, which are a cornerstone in the development of new therapeutic agents.
Crystallography and Structural Analysis
The crystal structure of derivatives of N-2,6-difluorophenyl compounds provides valuable insights into the molecular configuration and potential interaction sites for binding with biological targets . Such structural information is crucial for rational drug design and understanding the compound’s mode of action.
Development of Novel Crystalline Polymorphs
The compound has been related to the development of novel crystalline polymorphs of certain pharmaceutical agents . These polymorphs can have different physical properties, such as solubility and stability, which are important for drug formulation and delivery.
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of bioactive molecules. For instance, it has been used in the synthesis of antimicrobial agents, where modifications of the molecule lead to compounds with moderate to good activity against various microorganisms .
Antiepileptic Drug Development
A derivative of the compound, 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, is used as an antiepileptic drug. It is utilized in the treatment of partial seizures and drop attacks associated with Lennox-Gastaut syndrome, highlighting the compound’s significance in neurological therapeutic applications .
Future Directions
properties
IUPAC Name |
N-[4-[2-[(2,6-difluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O4S/c1-29-17-7-6-12(8-18(17)30-2)20(28)26-21-25-13(11-31-21)9-19(27)24-10-14-15(22)4-3-5-16(14)23/h3-8,11H,9-10H2,1-2H3,(H,24,27)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRUIBDLYSZIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=C(C=CC=C3F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide |
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